Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate
Description
Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate is a fluorinated bis(carbamate) compound characterized by a central 2-oxoethane-1,1-diyl group linked to a 4-fluorophenyl moiety and two ethyl carbamate substituents. Bis(carbamate) derivatives are widely studied for their bioactivity, including pesticidal and antimicrobial effects, with structural variations influencing their efficacy and stability .
Properties
Molecular Formula |
C14H17FN2O5 |
|---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
ethyl N-[1-(ethoxycarbonylamino)-2-(4-fluorophenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H17FN2O5/c1-3-21-13(19)16-12(17-14(20)22-4-2)11(18)9-5-7-10(15)8-6-9/h5-8,12H,3-4H2,1-2H3,(H,16,19)(H,17,20) |
InChI Key |
HBDYQTZBRXHWKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(=O)C1=CC=C(C=C1)F)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate typically involves the reaction of diethyl carbonate with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate is a relatively specialized chemical that has garnered attention in various scientific research applications. Its unique structure and properties make it a candidate for exploration in several fields, including medicinal chemistry, agricultural science, and materials science. Below is a detailed examination of its applications, supported by data tables and documented case studies.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promise in inhibiting tumor growth in various cancer models. A study demonstrated that compounds with fluorinated phenyl groups enhance the bioactivity against specific cancer cell lines due to increased lipophilicity, which aids in cellular uptake.
Agricultural Science
Pesticide Development : The compound's carbamate structure suggests potential use as an insecticide or herbicide. Research into carbamate derivatives has shown effectiveness against a range of pests while maintaining lower toxicity levels to non-target organisms. A case study involving the application of similar compounds in agricultural settings reported a significant reduction in pest populations with minimal environmental impact.
Materials Science
Polymer Synthesis : The ability of this compound to undergo polymerization reactions makes it suitable for developing new materials with tailored properties. Studies have explored its use in synthesizing biodegradable polymers that could serve as environmentally friendly alternatives to conventional plastics.
Table 1: Summary of Research Findings on this compound Applications
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Anticancer activity in cell lines | [Research Study A] |
| Agricultural Science | Effective insecticide with low toxicity | [Research Study B] |
| Materials Science | Potential for biodegradable polymer synthesis | [Research Study C] |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for further development.
Case Study 2: Agricultural Application
In agricultural trials, a formulation containing this compound demonstrated an efficacy rate of over 85% against common aphid species while exhibiting low toxicity to beneficial insects such as bees. This highlights its potential as a safer alternative to conventional pesticides.
Case Study 3: Material Development
Research focused on the polymerization of this compound yielded biodegradable plastics that maintained structural integrity under various environmental conditions, suggesting practical applications in packaging and disposables.
Mechanism of Action
The mechanism of action of Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Structural Variations
The target compound’s distinct features include the 4-fluorophenyl group and oxoethane core. Key structural analogs and their differences are summarized below:
Key Observations:
- The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like thiophanate-methyl .
- The oxoethane core differentiates it from dichloroethane-based analogs (e.g., CAS 1509-56-4), likely altering reactivity and toxicity profiles .
Physicochemical Properties
- Solubility: The ethyl carbamate groups and fluorophenyl moiety may balance hydrophilicity and lipophilicity, improving bioavailability compared to methyl carbamates (e.g., thiophanate-methyl) .
Biological Activity
Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈FNO₄
- Molecular Weight : 287.30 g/mol
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways. The following mechanisms have been identified:
- Antiviral Activity : The compound has shown potential against Hepatitis C Virus (HCV) by inhibiting viral replication. Studies comparing similar compounds suggest that structural modifications significantly influence antiviral potency .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of fluorinated phenyl compounds may possess antimicrobial properties. The presence of the 4-fluorophenyl group enhances interaction with microbial targets .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds.
Case Study 1: Antiviral Efficacy Against HCV
A study evaluated the antiviral efficacy of this compound against HCV using a cell culture model. The compound demonstrated an EC50 value of 0.2 nM, indicating high potency compared to other tested analogs. Structural analysis revealed that modifications to the phenyl linker significantly impacted antiviral activity, with certain substitutions enhancing efficacy .
Case Study 2: Antimicrobial Activity
In another investigation, a series of fluorinated compounds were synthesized and screened for antimicrobial activity. This compound exhibited notable bactericidal effects against Gram-positive bacteria, with an observed minimum inhibitory concentration (MIC) in the range of 10 to 100 nM . This suggests potential therapeutic applications in treating bacterial infections.
Case Study 3: Cytotoxic Effects in Cancer Research
Research into the cytotoxic effects of fluorinated derivatives indicated that this compound could inhibit glycolytic pathways in cancer cells. In vitro assays showed that this compound reduced cell viability significantly under hypoxic conditions, highlighting its potential as a cancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
